molecular formula C20H32O2 B12109577 13,14-Dihydroabietic acid

13,14-Dihydroabietic acid

Cat. No.: B12109577
M. Wt: 304.5 g/mol
InChI Key: ZJHGZCRUIYHIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,14-Dihydroabietic acid is a tricyclic diterpenoid resin acid derived from abietic acid. It is commonly found in the resin of coniferous trees and is known for its various biological activities. The compound has the molecular formula C20H32O2 and a molecular weight of 304.4669 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13,14-Dihydroabietic acid can be synthesized through the hydrogenation of abietic acid. The process involves the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is often obtained through the disproportionation of rosin. This process involves heating rosin in the presence of a catalyst, such as palladium on carbon (Pd/C), to produce a mixture of resin acids, including this compound .

Chemical Reactions Analysis

Types of Reactions: 13,14-Dihydroabietic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

13,14-Dihydroabietic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 13,14-Dihydroabietic acid involves its interaction with various molecular targets and pathways. The compound has been shown to modulate the activity of dendritic cells, which play a key role in the immune response. It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNFα, thereby exerting its anti-inflammatory effects . Additionally, this compound induces apoptosis in cancer cells by activating caspase-3 and interfering with mitochondrial function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to modulate immune responses and induce apoptosis in cancer cells makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,10,10a-decahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,13-14,16-17H,5-6,8-12H2,1-4H3,(H,21,22)

InChI Key

ZJHGZCRUIYHIHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1

Origin of Product

United States

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